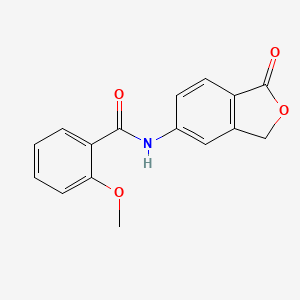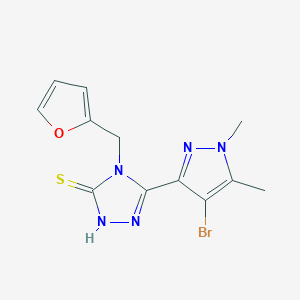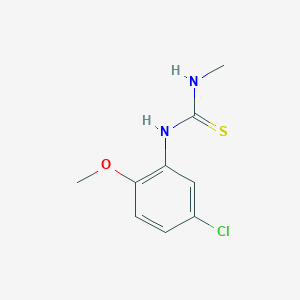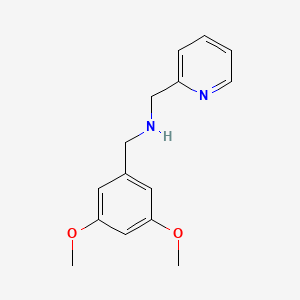
cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CPTH has been found to inhibit histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling.
作用機序
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone inhibits histone acetyltransferases (HATs), which are enzymes that play a crucial role in gene expression and chromatin remodeling. HATs acetylate histones, which leads to the relaxation of chromatin and the activation of gene transcription. This compound inhibits HATs by binding to the active site of the enzyme, which prevents the acetylation of histones and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and reduce oxidative stress in the brain. Additionally, this compound has been found to have potential therapeutic applications for a range of diseases, including cancer, inflammation, and neurodegenerative diseases.
実験室実験の利点と制限
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for HATs. Additionally, this compound has been found to have low toxicity and can be used at relatively low concentrations. However, this compound also has some limitations. It is a relatively new compound, and its potential side effects and long-term toxicity have not been fully explored.
将来の方向性
There are several potential future directions for research on cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone. One area of research is the development of new derivatives of this compound that have increased selectivity and potency for HATs. Additionally, further research is needed to explore the potential therapeutic applications of this compound for a range of diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and long-term toxicity of this compound.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. It inhibits histone acetyltransferases, which are enzymes that play a crucial role in gene expression and chromatin remodeling. This compound has been found to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing the production of pro-inflammatory cytokines, and reducing oxidative stress in the brain. While this compound has several advantages for lab experiments, further research is needed to explore its potential therapeutic applications and potential side effects and long-term toxicity.
合成法
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone can be synthesized using a straightforward method. The synthesis involves the reaction of cyclopentanone with thiosemicarbazide to form 5-methyl-4-phenyl-1,3-thiazol-2-yl hydrazine. The hydrazine is then reacted with 2-bromoacetophenone to form this compound.
科学的研究の応用
Cyclopentanone (5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazone has been studied extensively for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential neuroprotective effects and can reduce oxidative stress in the brain.
特性
IUPAC Name |
N-(cyclopentylideneamino)-5-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-14(12-7-3-2-4-8-12)16-15(19-11)18-17-13-9-5-6-10-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAIMZLIRPUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=C2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)


![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)




